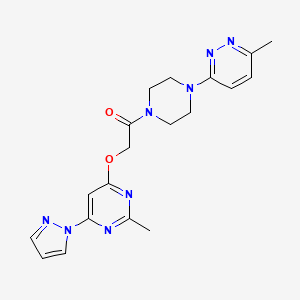
2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H22N8O2 and its molecular weight is 394.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique structural arrangement that includes:
- A pyrazole moiety
- A pyrimidine ring
- A piperazine group
This combination is significant for its potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing pyrazole and pyrimidine derivatives often exhibit a variety of biological activities, including:
- Anticancer Activity : Many pyrazole derivatives have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Kinases : Compounds with similar structures have been noted to inhibit various kinases involved in cell signaling pathways, which can lead to reduced cancer cell growth.
- Regulation of Apoptosis : The compound may influence apoptotic pathways by modulating proteins associated with cell survival and death.
Case Studies
-
Anticancer Efficacy : In vitro studies have shown that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, such as:
- A375 (melanoma)
- MCF7 (breast cancer)
- HCT116 (colon cancer)
- Inflammatory Response Modulation : Research highlighted the ability of pyrazole derivatives to reduce pro-inflammatory cytokines in cellular models, suggesting potential applications in treating inflammatory conditions .
Data Tables
Properties
IUPAC Name |
2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O2/c1-14-4-5-16(24-23-14)25-8-10-26(11-9-25)19(28)13-29-18-12-17(21-15(2)22-18)27-7-3-6-20-27/h3-7,12H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMRSBZQJBDVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=NC(=NC(=C3)N4C=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














